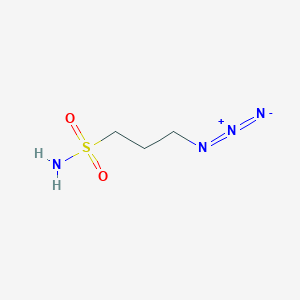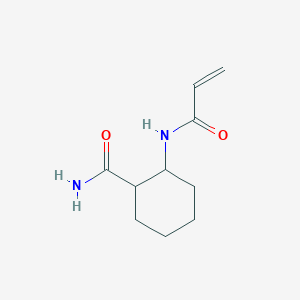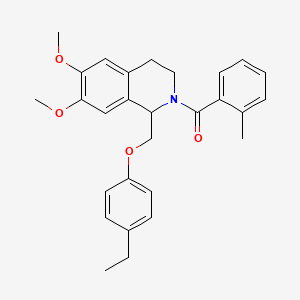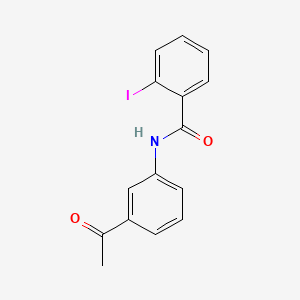
3-Azidopropane-1-sulfonamide
Overview
Description
3-Azidopropane-1-sulfonamide is a chemical compound with the molecular formula C3H8N4O2S and a molecular weight of 164.186 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Azidopropane-1-sulfonamide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR)-based techniques, and molecular dynamics (MD) simulations . These techniques can provide insights into the 3D structure of the compound and its interactions with other molecules .Scientific Research Applications
Medicinal Chemistry and Drug Development
3-Azidopropane-1-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have investigated its potential as a precursor for sulfoximine and sulfonimidamide drug candidates . The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. By modifying the substituents (O–R1 bond, S–C bond, and nitrogen R3 substituent), scientists can fine-tune the compound’s properties.
Polymer Synthesis
Sulfonimidates have been utilized as precursors for polymers. Interestingly, their decomposition at elevated temperatures provides a unique route to access specific polymer classes, such as poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Alkyl Transfer Reagents
Due to their acid sensitivity, sulfonimidates can serve as alkyl transfer reagents to acids, alcohols, and phenols. Their lability under acidic conditions allows for controlled transformations .
Carbonic Anhydrase Inhibitors
Aromatic sulfonamides, including those with a sulfonic acid tail, have been investigated as membrane-impermeant carbonic anhydrase inhibitors. These compounds selectively target cancer-associated isoforms, making them promising candidates for cancer therapy .
Organic Synthesis
The sulfonamide motif plays several roles in organic synthesis. It acts as an activating group, protecting group, leaving group, and molecular scaffold. Researchers have harnessed its reactivity for diverse synthetic transformations .
Mechanism of Action
Target of Action
3-Azidopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target the dihydropteroate synthetase enzyme in bacteria . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including 3-Azidopropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . The bacteria are then unable to reproduce and grow, resulting in a bacteriostatic effect .
Biochemical Pathways
The primary biochemical pathway affected by 3-Azidopropane-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid. This, in turn, affects the synthesis of nucleic acids and proteins, leading to inhibited bacterial growth .
Pharmacokinetics
They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of 3-Azidopropane-1-sulfonamide would need to be confirmed through further studies.
Result of Action
The primary result of 3-Azidopropane-1-sulfonamide’s action is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleic acids and proteins they need to grow and divide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Azidopropane-1-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the compound’s activity . Additionally, the compound’s resistance to biodegradation may lead to long residence times in both water and soil matrices . These environmental factors and their potential impacts would need to be considered when assessing the compound’s overall effectiveness and environmental impact.
Safety and Hazards
properties
IUPAC Name |
3-azidopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2S/c4-7-6-2-1-3-10(5,8)9/h1-3H2,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPMNQQOQWDCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidopropane-1-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843532.png)
![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)
![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine](/img/structure/B2843542.png)


![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)